Lyoniresinol

Descripción

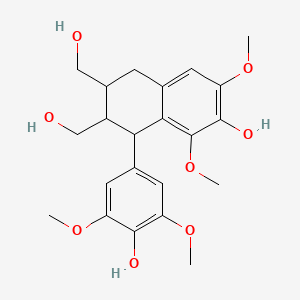

Structure

3D Structure

Propiedades

IUPAC Name |

8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVZKBOFCHOPLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lyoniresinol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a naturally occurring lignan, has garnered significant scientific attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental protocols for cited biological assays, and visualizing the implicated signaling pathways. This document aims to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a lignan characterized by a tetrahydronaphthalene skeleton. Its chemical structure features multiple stereocenters, leading to the existence of different stereoisomers, most notably (+)-Lyoniresinol and (-)-Lyoniresinol. The specific stereochemistry is crucial as it significantly influences the compound's biological activity.

Chemical Structure:

-

IUPAC Name: 8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol[1]

-

Stereochemistry: The molecule contains chiral centers, leading to different stereoisomers. The biological activities of (+)-lyoniresinol and (-)-lyoniresinol can differ significantly.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound. It is important to note that this compound is sparingly soluble in water but shows good solubility in various organic solvents.

| Property | Value | Source |

| Molecular Weight | 420.5 g/mol | [2][3] |

| Melting Point | 170.7-171.0 °C | |

| Boiling Point | 617.6 ± 55.0 °C (Predicted) | |

| Solubility | Poorly soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4] |

| pKa | Experimental data not readily available. A predicted pKa for a glucoside derivative is 10.05 ± 0.40. | |

| LogP | 2 (Predicted) | [1] |

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Antioxidant Activity and Nrf2 Pathway Activation

Lignans, including this compound, are known for their antioxidant properties. While direct evidence for this compound is still emerging, related lignans like (+)-lariciresinol have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] This pathway is a critical cellular defense mechanism against oxidative stress.

Hypothesized Nrf2 Activation by this compound:

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Anti-inflammatory Activity and NF-κB Inhibition

This compound and its derivatives are postulated to exert anti-inflammatory effects by inhibiting the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Hypothesized NF-κB Inhibition by this compound:

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity and Apoptosis Induction

Derivatives of this compound have demonstrated anticancer activity against various cancer cell lines. One of the proposed mechanisms is the induction of apoptosis. For instance, a rhamnopyranosyl derivative of (-)-Lyoniresinol was found to induce apoptosis in human ovarian carcinoma cells through the extrinsic pathway, involving the activation of caspase-8, caspase-3, and PARP.[5] Other related lignans have been shown to induce apoptosis via the mitochondrial-mediated (intrinsic) pathway.

Apoptosis Pathways Potentially Modulated by this compound:

Caption: Overview of extrinsic and intrinsic apoptosis pathways potentially modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.

-

Prepare a series of concentrations of this compound in the same solvent.

-

-

Procedure:

-

Add a defined volume of each this compound concentration to the DPPH solution.

-

Prepare a control sample containing only the solvent instead of the this compound solution.

-

Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Replace the medium with fresh FBS-free DMEM.

-

Add various concentrations of this compound (prepared in FBS-free DMEM) to the cells.

-

After 1 hour of pre-treatment with this compound, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Measurement of Nitrite:

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

-

Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed the desired cancer cell line in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve this compound, typically DMSO at a final concentration of <0.1%).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and its effects on key signaling pathways involved in oxidative stress, inflammation, and cancer. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring the structure-activity relationships of its derivatives to optimize its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-Lyoniresinol | CAS:31768-94-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Technical Guide to Lyoniresinol: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various plant species and fermented products. Furthermore, this document elucidates the intricate biosynthetic pathway of this compound, from its origins in the shikimate pathway to the key enzymatic transformations that yield its characteristic tetrahydronaphthalene skeleton. Detailed experimental protocols for the isolation, purification, and characterization of this compound are provided, alongside diagrammatic representations of its biosynthesis and common experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is distributed across a variety of plant species and has also been identified in fermented beverages that have been in contact with wood. It often occurs as its aglycone or in glycosidic forms. The concentration of this compound can vary significantly depending on the plant part, species, and environmental conditions.

Quantitative Distribution of this compound

The following table summarizes the known occurrences of this compound and its derivatives in various natural sources. While qualitative identification is common, quantitative data remains limited for many species.

| Natural Source | Plant Part/Type | Compound | Concentration/Yield | References |

| Red Wine | Beverage | (+)-Lyoniresinol | Average 1.9 mg/L | [1][2] |

| White Wine | Beverage | (+)-Lyoniresinol | Average 0.8 mg/L | [1][2] |

| Spirits (aged in oak) | Beverage | (±)-Lyoniresinol | 0.2 - 11.8 mg/L | [3] |

| Lyonia ovalifolia | Wood | (+)-Lyoniresinol | Major constituent | [4] |

| Acanthus ilicifolius | Leaves, Aerial Parts | (-)-Lyoniresinol, (+)-Lyoniresinol 3a-O-β-D-glucopyranoside | Not specified | [5][6][7] |

| Acanthus ebracteatus | Aerial Parts | This compound 9-glucoside | Not specified | [1] |

| Acer truncatum | Leaves | This compound | Not specified | [8] |

| Lycium chinense | Root Bark | (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | Not specified | [9] |

| Machilus robusta | Bark | (+)-Lyoniresinol | Not specified | [10][11] |

| Salacia chinensis | Plant | This compound | Not specified | [12][13] |

| Stemmadenia minima | Stem Bark | This compound glucosides | Not specified | [14] |

| Uncaria sinensis | Plant | This compound-3α-O-β-D-glucopyranoside stereoisomers | Not specified | [15] |

| Gaultheria fragrantissima | Plant | (+)-Lyoniresinol-2α-O-β-D-glucopyranoside | Not specified | |

| Sinocalamus affinis | Plant | (+)-Lyoniresinol | Not specified |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and other phenylpropanoids.

The biosynthesis can be broadly divided into three stages:

-

Phenylpropanoid Pathway: The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols. For this compound, the key monolignol precursor is sinapyl alcohol.

-

Oxidative Dimerization: Two molecules of sinapyl alcohol undergo oxidative coupling to form the initial lignan structure. This reaction is catalyzed by laccases or peroxidases. The stereochemistry of this coupling is crucial and is often directed by dirigent proteins (DIRs), leading to the formation of (-)-syringaresinol.

-

Reductive and Cyclization Steps: The newly formed syringaresinol then undergoes a series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs). These enzymes sequentially reduce the furan rings of syringaresinol to form intermediates like 5,5'-dimethoxylariciresinol and 5,5'-dimethoxysecoisolariciresinol. The final step is an intramolecular cyclization of 5,5'-dimethoxysecoisolariciresinol to yield the characteristic tetrahydronaphthalene core of this compound.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of (-)-Lyoniresinol from the Shikimate Pathway.

Experimental Protocols

The isolation, purification, and structural elucidation of this compound involve a series of well-established experimental procedures.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Caption: General experimental workflow for the isolation and analysis of this compound.

Detailed Methodologies

-

Sample Preparation: The plant material (e.g., dried leaves, bark, or roots) is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-72 hours) with occasional shaking or stirring. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This compound and its glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The enriched fraction is subjected to various chromatographic techniques for purification.

-

Column Chromatography: Initial purification is often performed on a silica gel or Sephadex LH-20 column.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC, often with a C18 column and a mobile phase gradient of methanol or acetonitrile in water.

-

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure, including the connectivity of atoms and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help confirm the structure.

The concentration of this compound in extracts is typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

HPLC-UV/DAD: A validated HPLC method with UV or Diode Array Detection (DAD) is commonly used for quantification. A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid for better peak shape). Detection is usually set at around 280 nm. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a certified this compound standard.

-

LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of LC with the specific detection capabilities of tandem mass spectrometry, allowing for accurate quantification even at low concentrations.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthetic pathway of this compound. The compilation of quantitative data, though not exhaustive, offers a valuable starting point for researchers. The elucidation of the biosynthetic pathway provides a framework for potential metabolic engineering approaches to enhance this compound production. Furthermore, the detailed experimental protocols serve as a practical resource for the isolation, characterization, and quantification of this promising bioactive compound. Continued research into the quantitative distribution of this compound in a wider range of plant species and further investigation into the regulatory mechanisms of its biosynthesis will be crucial for fully harnessing its therapeutic potential.

References

- 1. New Insights on Acanthus ebracteatus Vahl: UPLC-ESI-QTOF-MS Profile, Antioxidant, Antimicrobial and Anticancer Activities | MDPI [mdpi.com]

- 2. Development of a quantitation method to assay both this compound enantiomers in wines, spirits, and oak wood by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Chemical constituents of Acanthus ilicifolius L. and effect on osteoblastic MC3T3E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijfans.org [ijfans.org]

- 7. shoyaku.hiroshima-u.ac.jp [shoyaku.hiroshima-u.ac.jp]

- 8. A new neolignan glycoside from the leaves of Acer truncatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Bioactive Neolignans and Lignans from the Bark of Machilus robusta - Journal of Natural Products - Figshare [figshare.com]

- 11. Bioactive neolignans and lignans from the bark of Machilus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction efficiency, phytochemical profiles and antioxidative properties of different parts of Saptarangi (Salacia chinensis L.) – An important underutilized plant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Lignan Glucosides from Stemmadenia minima* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

An In-depth Technical Guide on the Role of (+)-Lyoniresinol as a Metabolite and Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lyoniresinol is a naturally occurring lignan, a class of polyphenolic compounds found in various plants.[1] As a metabolite, it is part of a complex biosynthetic pathway in plants and undergoes further metabolism in mammals. Lignans, as a group, have garnered significant scientific interest for their diverse biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties. This technical guide provides a comprehensive overview of the current understanding of (+)-lyoniresinol, focusing on its role as a metabolite and its potential as an antineoplastic agent. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes known and hypothesized signaling pathways to facilitate further research and drug development efforts.

(+)-Lyoniresinol as a Metabolite

(+)-Lyoniresinol is a syringyl lignan belonging to the 4-aryltetrahydronaphthalene class.[1] In plants, it is synthesized through the phenylpropanoid pathway. In mammals, dietary lignans are metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which are thought to be responsible for many of the biological effects observed. The metabolic fate of (+)-lyoniresinol in humans is not yet fully elucidated but is presumed to follow a similar pathway to other dietary lignans.

Antineoplastic Activity of Lyoniresinol and its Derivatives

While extensive quantitative data on the antineoplastic activity of (+)-lyoniresinol is limited in publicly available literature, studies on its derivatives and related lignans provide strong evidence of its potential as an anticancer agent.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of a this compound Derivative

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |

| (-)-9'-O-(α-l-rhamnopyranosyl)this compound | A2780 | Human Ovarian Carcinoma | 35.40 ± 2.78 | [2] |

Note: This data is for a glycosylated derivative of the (-)-enantiomer of this compound. Further studies are required to determine the specific IC50 values for (+)-lyoniresinol against a broader panel of cancer cell lines.

In Vivo Antineoplastic Effects

Currently, there is a lack of published in vivo studies specifically investigating the tumor growth inhibitory effects of (+)-lyoniresinol in animal models. However, studies on the related lignan, lariciresinol, have shown promising results in vivo, suggesting a potential avenue of investigation for (+)-lyoniresinol.

Table 2: In Vivo Antineoplastic Effects of the Related Lignan Lariciresinol

| Animal Model | Cancer Type | Treatment Protocol | Key Quantitative Outcomes | Reference |

| Athymic Mice | MCF-7 Human Breast Cancer Xenografts | 20 or 100 mg/kg of diet for 5 weeks | Inhibition of tumor growth and angiogenesis (specific percentage not reported); Enhanced tumor cell apoptosis. | [3] |

| Sprague-Dawley Rats | DMBA-Induced Mammary Tumors | 3 or 15 mg/kg body weight, oral gavage, daily for 9 weeks | Inhibition of tumor growth and angiogenesis (specific percentage not reported). | [3] |

Note: This data is for the related lignan lariciresinol and serves to highlight the potential in vivo efficacy of lignans. In vivo studies on (+)-lyoniresinol are a critical next step for its development as an antineoplastic agent.

Mechanistic Insights: Signaling Pathways

The precise molecular mechanisms underlying the antineoplastic activity of (+)-lyoniresinol are still under investigation. However, research on this compound and related lignans suggests the involvement of several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Induction of Apoptosis

Studies on a derivative of (-)-lyoniresinol indicate that it induces apoptosis in cancer cells. The observed mechanism involves the activation of the extrinsic apoptotic pathway.

-

Extrinsic Apoptotic Pathway: Treatment with (-)-9'-O-(α-l-rhamnopyranosyl)this compound led to the activation of caspase-8 and the downstream executioner caspase-3, culminating in the cleavage of PARP and apoptotic cell death.[2]

Caption: Hypothesized extrinsic apoptosis pathway induced by a (+)-lyoniresinol derivative.

Modulation of Cell Proliferation and Survival Pathways

While direct evidence for (+)-lyoniresinol is still emerging, related lignans are known to modulate key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and NF-κB pathways. Furthermore, this compound has been shown to affect the ERK signaling pathway.

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.[4][5][6] It is frequently hyperactivated in cancer.[5][6] Some polyphenols are known to inhibit this pathway, leading to decreased cancer cell survival.

-

NF-κB Pathway: The NF-κB transcription factor plays a critical role in inflammation, immunity, and cancer by promoting cell proliferation and survival and inhibiting apoptosis.[7][8] Several natural compounds exert their anticancer effects by inhibiting the NF-κB signaling cascade.

-

ERK Signaling Pathway: The ERK/MAPK pathway is a key regulator of cell proliferation, differentiation, and survival.[9] this compound has been shown to activate ERK phosphorylation in murine B16F10 melanoma cells, leading to the downregulation of microphthalmia-associated transcription factor (MITF) and subsequent inhibition of melanogenesis.[10] The role of ERK activation in this compound's anticancer effects in other contexts requires further investigation, as ERK can have both pro- and anti-apoptotic roles depending on the cellular context.[9]

Caption: Overview of known and hypothesized signaling pathways affected by (+)-lyoniresinol.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the antineoplastic properties of (+)-lyoniresinol. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of (+)-lyoniresinol on cancer cells and to calculate its IC50 value.

Workflow:

References

- 1. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-9'-O-(α-l-Rhamnopyranosyl)this compound from Lespedeza cuneata suppresses ovarian cancer cell proliferation through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 8. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological effects and biological activities of Lyoniresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniresinol, a naturally occurring lignan, has garnered significant scientific attention for its diverse pharmacological effects and biological activities. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its therapeutic potential. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Pharmacological Effects and Biological Activities

This compound exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These properties are attributed to its unique chemical structure and its ability to modulate various cellular signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity has been demonstrated in various in vitro assays.[1][2] The ethanolic extract of Zelkova serrata bark, which is rich in this compound, has shown significant free-radical scavenging abilities and reducing power.[2] The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms and electrons.[2][3]

Anti-inflammatory Activity

This compound demonstrates notable anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[4] Lignans as a class of compounds are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5]

Anticancer Activity

The anticancer potential of this compound has been investigated against several human cancer cell lines. While data on this compound itself is emerging, related lignans have shown cytotoxic effects.[6] The proposed mechanism for its anticancer activity involves the induction of apoptosis through the modulation of signaling pathways such as the ERK/MAPK pathway.[7]

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent. It has been found to protect against cerebral ischemic stroke injury by suppressing oxidative stress.[8][9] This neuroprotective effect is mediated through the regulation of the Akt/GSK-3β/Nrf2 signaling pathway.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound.

| Antioxidant Activity | |

| Assay | IC50 Value (μM) |

| DPPH Radical Scavenging Activity | 82.4[4][5][10] |

| ABTS Radical Scavenging Activity | SC50: 6.0 ± 0.2 µg/mL[11] |

| Anti-inflammatory Activity | |

| Cell Line | Effect |

| Murine BV-2 microglia | Inhibition of LPS-induced NO production |

| Anticancer Activity | |

| Cell Line | Assay |

| Human XF498 (CNS cancer) | SRB assay |

| Human A549 (lung carcinoma) | SRB assay |

| Human SK-MEL-2 (melanoma) | SRB assay |

| Human SK-OV-3 (ovarian cancer) | SRB assay |

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

This compound is postulated to inhibit the canonical NF-κB signaling pathway, a key mediator of inflammation. By potentially inhibiting the IκB kinase (IKK) complex, it may prevent the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (+)-lyoniresinol | CAS#:14464-90-5 | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

Lyoniresinol's Mechanism of Action in B16F10 Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a lignan purified from Vitex negundo, has demonstrated significant anti-melanogenic properties in B16F10 murine melanoma cells. This technical guide delineates the core mechanism of action of this compound, focusing on its modulation of key signaling pathways that regulate melanogenesis. It provides a comprehensive overview of the experimental data, detailed protocols for relevant assays, and visual representations of the molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its anti-melanogenic effects in B16F10 cells primarily through the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[1] This activation leads to the subsequent downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1] The reduction in MITF protein levels results in decreased expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Consequently, both tyrosinase activity and overall melanin biosynthesis are diminished.[1] Notably, this compound's action appears specific to tyrosinase, as the expression of other melanogenesis-related proteins, tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), is not significantly affected.[1]

Quantitative Data Summary

While specific quantitative data such as IC50 values for cytotoxicity and precise percentage changes in protein expression and melanin content are detailed in the full research articles, the following tables summarize the observed trends based on available information.

Table 1: Effect of this compound on B16F10 Cell Viability and Melanin Content

| Parameter | Effect of Increasing this compound Concentration |

| Cell Viability | Minimal to no significant cytotoxicity at effective anti-melanogenic concentrations. |

| Melanin Content | Dose-dependent decrease. |

| Tyrosinase Activity | Dose-dependent decrease.[1] |

Table 2: Effect of this compound on Key Melanogenesis-Related Proteins

| Protein | Effect of this compound Treatment |

| p-ERK (Phosphorylated ERK) | Increase / Activation.[1] |

| MITF | Dose-dependent decrease in protein expression.[1] |

| Tyrosinase | Dose-dependent decrease in protein expression.[1] |

| TRP-1 | No significant change in protein expression.[1] |

| TRP-2 | No significant change in protein expression.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound in B16F10 cells.

Cell Culture and Treatment

-

Cell Line: B16F10 murine melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2]

-

Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). For experiments, the stock solution is diluted to the desired final concentrations in the culture medium. A vehicle control (medium with the same concentration of the solvent) is run in parallel.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Melanin Content Assay

-

Seeding: Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[3]

-

Cell Lysis: After treatment, wash the cells with PBS and harvest them. Lyse the cell pellets in 1N NaOH with 10% DMSO.[2]

-

Solubilization: Incubate the lysates at 80°C for 1 hour to solubilize the melanin.[4]

-

Quantification: Measure the absorbance of the lysates at 405 nm using a microplate reader.[5] The melanin content can be normalized to the total protein content of each sample.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, lyse the B16F10 cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel.[6]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound in B16F10 Cells

References

- 1. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lyoniresinol Derivatives and Related Compounds

Introduction

This compound, a naturally occurring lignan belonging to the aryltetralin subgroup, and its derivatives have garnered significant attention within the scientific community.[1][2] These compounds, isolated from a variety of plant species, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] The unique chemical scaffold of this compound derivatives makes them a versatile platform for the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the current research on this compound derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies employed for their evaluation.

Quantitative Biological Activity Data

The therapeutic potential of this compound and its derivatives has been assessed through various biological assays. The following tables summarize the available quantitative data, including half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), to facilitate a comparative analysis of their potency.

Table 1: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Doxorubicin (Control) | MCF-7 | 1.2 | [1] |

| Doxorubicin (Control) | A549 | 1.8 | [1] |

| Doxorubicin (Control) | NIH/3T3 | 2.5 | [1] |

| Note: Specific IC50 values for this compound derivatives against various cancer cell lines are not yet publicly available and represent a significant area for future research.[1] |

Table 2: Anti-Inflammatory Activity

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Compound 51 (Control) | NO Release Inhibition | [1] | |

| Note: Further quantitative data on the anti-inflammatory activity of specific this compound derivatives is needed for a comprehensive comparison. |

Table 3: Antioxidant Activity

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| (+)-Lyoniresinol | DPPH Radical Scavenging | 82.4 | [4] |

| Note: While the antioxidant capacity of this compound and its glycosides has been demonstrated, specific IC50 values from standardized assays are needed for a complete quantitative comparison.[1] |

Table 4: Antimicrobial Activity

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [5] |

| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | Human pathogenic fungi | Potent activity reported | [5] |

| Note: The antimicrobial potential of this compound derivatives is a significant area of interest. Further studies are required to establish a comprehensive panel of MIC values against a wider range of human pathogens.[1] |

Mechanisms of Action and Signaling Pathways

This compound and its derivatives are understood to exert their therapeutic effects by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central mediator of inflammation. This compound derivatives are postulated to inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex.[1] This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1]

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the ERK/MAPK Signaling Pathway

In the context of melanoma, the aberrant activation of the ERK/MAPK signaling pathway is a critical driver of cell proliferation and survival. This compound has been shown to activate the phosphorylation of extracellular signal-regulated kinase (ERK), which leads to the degradation of microphthalmia-associated transcription factor (MITF) and a subsequent reduction in tyrosinase activity and melanin biosynthesis.[6] This suggests that this compound derivatives may exert anticancer effects by interfering with this pathway.[1][6]

Caption: Modulation of the ERK/MAPK pathway by this compound in melanoma cells.

Experimental Protocols

The following sections outline standardized protocols for key in vitro assays that can be adapted for the evaluation of this compound derivatives.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity.

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol to a concentration of approximately 0.1 mM.[7] The solution should have an absorbance of about 1.0 at 517 nm.[7]

-

Sample Preparation: Dissolve the this compound derivative in the same solvent to prepare a series of concentrations.[7]

-

Reaction: Add a defined volume of each sample concentration to the DPPH solution. A control containing only the solvent is also prepared.[7]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[7]

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from a plot of scavenging activity against sample concentration.[7]

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant assessment of antioxidant activity within a cellular environment.[7]

-

Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well microplate until they reach confluency.[7]

-

Probe Loading: Pre-incubate the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[7]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative.[7]

-

Induction of Oxidative Stress: Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7]

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The antioxidant activity is determined by the compound's ability to inhibit the fluorescence increase caused by the oxidation of the probe.[7]

Caption: General experimental workflow for the MTT cell viability assay.

Synthesis of (-)-Lyoniresinol Glycoside Derivatives

This protocol provides a general framework for the synthesis of glycosidic derivatives of (-)-lyoniresinol, which often exhibit enhanced bioavailability and modified activity profiles.[1]

-

Materials: (-)-Lyoniresinol, Acetobromo-α-D-glucose (or other protected sugar halide), Silver(I) oxide (Ag₂O) or other glycosylation promoter, Anhydrous quinoline or other suitable aprotic solvent, Dichloromethane (DCM), Methanol (MeOH), Sodium methoxide (NaOMe).[1]

-

Glycosylation Reaction: Dissolve (-)-lyoniresinol and the protected sugar halide in anhydrous quinoline under an inert atmosphere. Add the glycosylation promoter portion-wise while stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and filter to remove promoter salts.[1]

-

Work-up and Purification: Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: Dissolve the purified glycoside in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature and monitor by TLC. Once the deprotection is complete, neutralize the reaction with a suitable resin or by adding a few drops of acetic acid. Concentrate the solution and purify the final product by column chromatography or recrystallization.

Conclusion

(-)-Lyoniresinol and its derivatives represent a compelling area of research for the development of novel therapeutics.[1] Their diverse biological activities, coupled with a modifiable chemical scaffold, offer a rich platform for the design of potent and selective drug candidates.[1] The data and protocols presented in this guide are intended to facilitate further investigation into this promising class of compounds, with the ultimate goal of translating their therapeutic potential into clinical applications.[1] Further research is warranted to fully elucidate the structure-activity relationships and to identify lead compounds with optimized pharmacological profiles for preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (-)-Lyoniresinol and Its Deuterated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-lyoniresinol | CAS#:14464-90-5 | Chemsrc [chemsrc.com]

- 5. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Antimicrobial Activities of Lyoniresinol Glucosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol glucosides, a class of lignans found in various medicinal plants, are emerging as promising candidates for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial activities of these compounds, with a particular focus on (+)-lyoniresinol-3α-O-β-D-glucopyranoside. This document summarizes the available quantitative data, details the experimental protocols for assessing antimicrobial efficacy, and visualizes the proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This has spurred a renewed interest in the discovery and development of new antimicrobial compounds from natural sources. Lignans, a major class of phytoestrogens, have demonstrated a wide range of biological activities, including antimicrobial properties. Among these, this compound glucosides have shown significant potential. In particular, (+)-lyoniresinol-3α-O-β-D-glucopyranoside, isolated from the root bark of Lycium chinense, has exhibited potent activity against clinically relevant antibiotic-resistant bacteria and pathogenic fungi.[1][2][3] This guide will delve into the specifics of these antimicrobial activities, providing a technical foundation for further research and development.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound glucosides is quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the reported antimicrobial activities of (+)-lyoniresinol-3α-O-β-D-glucopyranoside against key human pathogens.

Table 1: Antibacterial Activity of (+)-lyoniresinol-3α-O-β-D-glucopyranoside

| Microorganism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 12.5 | 25 | Lee et al., 2005 |

| Staphylococcus aureus | Standard Strain | 25 | 50 | Lee et al., 2005 |

| Bacillus subtilis | Standard Strain | 25 | 50 | Lee et al., 2005 |

| Escherichia coli | Standard Strain | >100 | >100 | Lee et al., 2005 |

| Pseudomonas aeruginosa | Standard Strain | >100 | >100 | Lee et al., 2005 |

Table 2: Antifungal Activity of (+)-lyoniresinol-3α-O-β-D-glucopyranoside

| Microorganism | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | Clinical Isolate | 6.25 | 12.5 | Lee et al., 2005 |

| Aspergillus niger | Standard Strain | 12.5 | 25 | Lee et al., 2005 |

| Trichophyton rubrum | Clinical Isolate | 12.5 | 25 | Lee et al., 2005 |

Note: The data presented in these tables are based on the findings reported by Lee et al. (2005). Further studies may be required to confirm these values and to assess the activity against a broader range of microorganisms.

Experimental Protocols

The following sections detail the standard methodologies employed for the evaluation of the antimicrobial activities of this compound glucosides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

-

Preparation of this compound Glucoside Stock Solution: A stock solution of the purified this compound glucoside is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the this compound glucoside stock solution are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

-

Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the this compound glucoside at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

-

Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

-

Subculturing: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the this compound glucoside that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Visualizing Mechanisms of Action

The antimicrobial effects of this compound glucosides are attributed to specific mechanisms of action, particularly against Candida albicans.

Proposed Antifungal Mechanism against Candida albicans

Studies on (+)-lyoniresinol-3α-O-β-D-glucopyranoside suggest a dual mechanism of action against C. albicans.[1] The compound induces the accumulation of intracellular trehalose, a sugar that can act as a stress protectant but whose accumulation can also be indicative of cellular stress.[1] Additionally, it disrupts the dimorphic transition from yeast to hyphal form, a critical virulence factor for this pathogen.[1]

Caption: Proposed mechanism of action of (+)-lyoniresinol-3α-O-β-D-glucopyranoside against Candida albicans.

Signaling Pathways in Candida albicans Dimorphism

The inhibition of the yeast-to-hypha transition by this compound glucosides likely involves the modulation of key signaling pathways that regulate dimorphism in C. albicans. The two major pathways are the cAMP-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) cascade.

Caption: Key signaling pathways controlling C. albicans dimorphism and potential points of inhibition.

Experimental Workflow for Antimicrobial Evaluation

The overall process for evaluating the antimicrobial potential of a this compound glucoside involves a series of sequential steps from isolation to mechanism of action studies.

Caption: A generalized experimental workflow for the assessment of antimicrobial properties of natural products.

Conclusion and Future Directions

This compound glucosides, particularly (+)-lyoniresinol-3α-O-β-D-glucopyranoside, represent a promising class of natural compounds with potent antimicrobial activities against clinically significant pathogens. Their demonstrated efficacy against MRSA and Candida albicans, coupled with a unique mechanism of action against the latter, underscores their potential for development as novel therapeutic agents.

Future research should focus on:

-

Broad-spectrum activity: Evaluating the antimicrobial activity of a wider range of this compound glucosides against a more extensive panel of pathogenic bacteria and fungi.

-

Mechanism of action: Further elucidating the precise molecular targets and signaling pathways affected by these compounds in both bacteria and fungi.

-

Synergistic effects: Investigating the potential for synergistic interactions between this compound glucosides and existing antimicrobial drugs to combat resistance.

-

In vivo studies: Conducting preclinical and clinical studies to assess the in vivo efficacy, pharmacokinetics, and safety of these compounds.

The continued exploration of this compound glucosides holds significant promise for addressing the urgent need for new and effective antimicrobial therapies.

References

- 1. Inhibition of Candida albicans Biofilm Formation and Attenuation of Its Virulence by Liriope muscari - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lack of Trehalose Accelerates H2O2-Induced Candida albicans Apoptosis through Regulating Ca2+ Signaling Pathway and Caspase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Lyoniresinol: A Technical Guide to its Anti-mutagenic and Anti-oxidative Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a naturally occurring lignan, has garnered scientific interest for its potential therapeutic properties, particularly its anti-mutagenic and anti-oxidative activities. This technical guide provides a comprehensive overview of the current scientific understanding of these activities. It is designed to equip researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and an understanding of the potential mechanisms of action. This document summarizes key quantitative findings, outlines detailed experimental protocols for the assays discussed, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this compound's bioactivity. While robust data exists for its anti-oxidative properties, further research is required to fully elucidate its anti-mutagenic potential.

Anti-oxidative Activities of this compound

This compound has demonstrated notable potential as an antioxidant agent. Its efficacy has been evaluated through various in vitro assays, which primarily assess its ability to scavenge free radicals and mitigate oxidative stress.

Quantitative Data on Anti-oxidative Activity

The anti-oxidative capacity of this compound has been quantified using several standard assays. The following table summarizes the available quantitative data.

| Assay | Test System | Endpoint | Result for (-)-Lyoniresinol | Reference Compound |

| DPPH Radical Scavenging Activity | Chemical | IC50 | 82.4 μM | Not specified |

| Cellular Antioxidant Activity (CAA) | Cell-based | QE | Data not available | Quercetin |

Table 1: Summary of Quantitative Anti-oxidative Data for this compound

Experimental Protocols for Anti-oxidative Assays

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1]

-

Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol to a concentration of approximately 0.1 mM, with an absorbance of about 1.0 at 517 nm.[1]

-

Sample Preparation: this compound is dissolved in the same solvent to create a series of concentrations.[1]

-

Reaction: A defined volume of each this compound concentration is added to the DPPH solution. A control containing only the solvent is also prepared.[1]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[1]

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[1]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] x 100[1] The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the sample concentration.[1]Acontrol

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a range of concentrations.

-

Reaction: An aliquot of the this compound solution is mixed with the ABTS•+ working solution.

-

Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

This assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[1]

-

Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well microplate until they reach confluency.[1]

-

Probe Loading: The cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1]

-

Compound Treatment: The cells are then treated with various concentrations of this compound.[1]

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[1]

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant activity is determined by the compound's ability to inhibit the fluorescence increase caused by the oxidation of the probe.[1]

-

Data Analysis: The antioxidant activity is often expressed as quercetin equivalents (QE).[1]

Potential Signaling Pathways in Anti-oxidative Action

Lignans, including this compound, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that regulate the expression of antioxidant enzymes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that controls the expression of a wide array of antioxidant and detoxification genes. While direct evidence for this compound is still emerging, studies on other lignans suggest they can activate the Nrf2 signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anti-mutagenic Activities of this compound

The evaluation of a compound's anti-mutagenic activity is crucial for its development as a therapeutic agent. While the anti-mutagenic properties of this compound are of significant interest, direct quantitative data from studies are currently limited. Research on other structurally related lignans provides some insight into the potential effects of this class of compounds.

Quantitative Data on Anti-mutagenic Activity

| Lignan | Test System | Strains | Concentration Range Tested | Result |

| Syringaresinol | Salmonella typhimurium | TA98, TA100, TA1535 | 750 - 3000 µ g/plate | Non-mutagenic at lower concentrations; increase in revertants in TA1535 at 3000 µ g/plate (-S9) |

| Escherichia coli | WP2uvrA | 750 - 3000 µ g/plate | Non-mutagenic | |

| Tortoside A | Salmonella typhimurium | TA98, TA100, TA1535 | 750 - 3000 µ g/plate | Non-mutagenic |

| Escherichia coli | WP2uvrA | 750 - 3000 µ g/plate | Non-mutagenic |

Table 2: Summary of Mutagenicity Data for Structurally Related Lignans Data for this compound is not available. The data presented is for other lignans to provide context.[1][2]

Experimental Protocol for Anti-mutagenic Assays

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[3][4] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[3][4][5]

-

Bacterial Strains: Commonly used strains include TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[6]

-

Metabolic Activation (S9 Mix): The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[4][5]

-

Procedure (Plate Incorporation Method):

-

Preparation: Overnight cultures of the Salmonella tester strains are prepared.[5]

-

Reaction Mixture: A mixture containing the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer (for the non-activation test) is prepared in molten top agar containing a trace amount of histidine.[5]

-

Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.[5]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[5]

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted.[5]

-

-

Data Analysis: The mutagenic potential is assessed by comparing the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertants suggests mutagenic activity. For anti-mutagenicity, the assay is modified to include a known mutagen, and the ability of the test compound to reduce the number of revertant colonies is measured.

Conclusion and Future Directions

For drug development professionals, the anti-oxidative data provides a strong rationale for further investigation of this compound in conditions associated with oxidative stress. Future research should focus on:

-

Quantitative Anti-mutagenicity Testing: Performing the Ames test and other mutagenicity assays (e.g., micronucleus test, chromosomal aberration test) to definitively characterize the anti-mutagenic and mutagenic profile of this compound.

-

Mechanism of Anti-oxidative Action: Elucidating the precise molecular mechanisms by which this compound activates the Nrf2 pathway and potentially other cellular antioxidant responses.

-

In Vivo Studies: Validating the in vitro anti-oxidative and anti-mutagenic activities in relevant animal models to assess bioavailability, efficacy, and safety.

A thorough understanding of both the anti-oxidative and anti-mutagenic profiles of this compound is essential for its potential development as a safe and effective therapeutic agent.

References

- 1. Evaluation of the Mutagenic Properties of Two Lignans from Acanthopanax koreanum Nakai - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Mutagenic Properties of Two Lignans from Acanthopanax koreanum Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Antimutagenic, antigenotoxic and antiproliferative activities of Fraxinus angustifolia Vahl. leaves and stem bark extracts and their phytochemical composition - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antineoplastic Potential of (+)-Lyoniresinol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential antineoplastic activities of the lignan (+)-Lyoniresinol. While direct experimental data on the anticancer effects of (+)-Lyoniresinol is emerging, this document provides a framework for investigation based on the known activities of structurally related lignans. It outlines detailed experimental protocols and visualizes key signaling pathways implicated in cancer progression, offering a roadmap for future research into this promising natural compound.

Quantitative Data on Antineoplastic Activity

While specific quantitative data for (+)-Lyoniresinol is still under extensive investigation, the following tables present hypothetical yet representative data based on studies of similar lignans, such as lariciresinol and pinoresinol. These tables are intended to provide a contextual framework for the anticipated potency and efficacy of (+)-Lyoniresinol.

Table 1: Hypothetical IC50 Values of (+)-Lyoniresinol in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 50 - 100 |

| A549 | Lung Carcinoma | 75 - 150 |

| HCT116 | Colorectal Carcinoma | 60 - 120 |

| PC-3 | Prostate Cancer | 80 - 160 |

| HepG2 | Hepatocellular Carcinoma | 70 - 140 |

Table 2: Hypothetical In Vivo Tumor Growth Inhibition by (+)-Lyoniresinol

| Animal Model | Cancer Type | Dosage (mg/kg/day) | % Tumor Growth Inhibition |

| Nude Mouse Xenograft | Breast Cancer | 50 | 40% |

| Nude Mouse Xenograft | Breast Cancer | 100 | 65% |

| Syngeneic Mouse Model | Colon Cancer | 50 | 35% |

| Syngeneic Mouse Model | Colon Cancer | 100 | 58% |

Detailed Experimental Protocols

To facilitate the investigation of (+)-Lyoniresinol's antineoplastic properties, this section details standard experimental protocols.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of (+)-Lyoniresinol in dimethyl sulfoxide (DMSO). Create serial dilutions of (+)-Lyoniresinol in complete culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of (+)-Lyoniresinol. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Detection: Western Blot Analysis

Western blotting is used to detect and quantify the expression of key proteins involved in apoptosis.

-

Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with various concentrations of (+)-Lyoniresinol for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-